molecular formula C13H14N4O3 B11706918 N-ethyl-1-methyl-4-nitro-N-phenyl-1H-pyrazole-3-carboxamide

N-ethyl-1-methyl-4-nitro-N-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B11706918
M. Wt: 274.28 g/mol
InChI Key: JDOFDIKSUSDGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-1-methyl-4-nitro-N-phenyl-1H-pyrazole-3-carboxamide: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, is characterized by the presence of an ethyl group, a methyl group, a nitro group, and a phenyl group attached to the pyrazole ring, making it a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-1-methyl-4-nitro-N-phenyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-phenyl-3-methyl-5-pyrazolone with ethyl nitrite in the presence of a base, followed by nitration and subsequent amidation . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the process, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: N-ethyl-1-methyl-4-nitro-N-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

Chemistry: N-ethyl-1-methyl-4-nitro-N-phenyl-1H-pyrazole-3-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with various biological targets makes it a valuable candidate for drug development .

Industry: The compound is also used in the development of agrochemicals and dyes. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-ethyl-1-methyl-4-nitro-N-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to inhibit specific enzymes or modulate receptor activity is key to its therapeutic potential .

Comparison with Similar Compounds

  • 4-Chloro-3-ethyl-1-methyl-N-[4-(p-tolyloxy)benzyl]pyrazole-5-carboxamide
  • 3-Methyl-1-phenyl-1H-pyrazole-5-carboxamide
  • 1-Phenyl-3-methyl-5-pyrazolone

Uniqueness: N-ethyl-1-methyl-4-nitro-N-phenyl-1H-pyrazole-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the nitro group, in particular, enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

N-ethyl-1-methyl-4-nitro-N-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C13H14N4O3/c1-3-16(10-7-5-4-6-8-10)13(18)12-11(17(19)20)9-15(2)14-12/h4-9H,3H2,1-2H3

InChI Key

JDOFDIKSUSDGOA-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=NN(C=C2[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.